molecular formula C21H25N3O4S B3017463 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034311-16-3

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B3017463
CAS No.: 2034311-16-3
M. Wt: 415.51
InChI Key: YIZMXVKJOGVSMR-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound with a unique structure that combines a benzofuran moiety with a dimethylaminoethyl group and a dimethylsulfamoylbenzamide group

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor binding, or interfering with cellular processes . The specific mode of action would depend on the particular target and the structural features of the compound.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and viral replication (in the case of antiviral activity) .

Pharmacokinetics

It is noted that improved bioavailability is a target achieved with most of the more recent compounds . This suggests that the compound may have been designed or modified to enhance its absorption into the body, distribution to the site of action, and metabolic stability, while ensuring its effective excretion.

Result of Action

Given its potential anti-tumor, antibacterial, anti-oxidative, and antiviral activities , the compound could induce cell death in cancer cells, inhibit bacterial growth, reduce oxidative stress, or prevent viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. This can be achieved through the cyclization of

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-23(2)18(20-13-16-7-5-6-8-19(16)28-20)14-22-21(25)15-9-11-17(12-10-15)29(26,27)24(3)4/h5-13,18H,14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMXVKJOGVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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